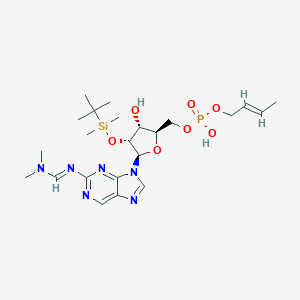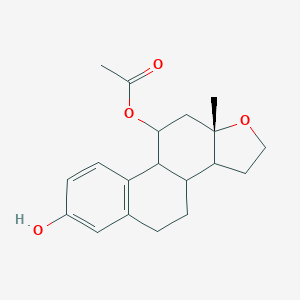![molecular formula C16H24N6O5 B237388 [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate CAS No. 125780-95-2](/img/structure/B237388.png)
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate, commonly known as AZT, is a potent antiviral drug that has been widely used in the treatment of HIV/AIDS. AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987 and has since been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.
Wirkmechanismus
AZT is a nucleoside analogue that inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. AZT is incorporated into the growing viral DNA chain, causing premature termination of the chain and inhibition of viral replication. AZT is more effective against HIV than other retroviruses because it is preferentially incorporated into the viral DNA rather than the host DNA.
Biochemical and Physiological Effects:
AZT has several biochemical and physiological effects, including inhibition of viral replication, reduction of viral load, and improvement of immune function. AZT has been shown to reduce the incidence of opportunistic infections and delay the progression of HIV to AIDS. However, AZT can also have adverse effects, such as bone marrow suppression, anemia, and neuropathy.
Vorteile Und Einschränkungen Für Laborexperimente
AZT has several advantages for lab experiments, including its well-characterized mechanism of action, its potency against HIV, and its availability as a commercial drug. However, AZT also has several limitations, such as its potential toxicity, its narrow therapeutic window, and the development of drug resistance.
Zukünftige Richtungen
There are several future directions for the research and development of AZT and related compounds. These include the development of more potent and less toxic analogues, the investigation of new targets for antiviral therapy, and the development of combination therapies to overcome drug resistance. In addition, AZT and related compounds may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of AZT involves several steps, including the protection of the 3'- and 5'-hydroxyl groups of thymidine, the conversion of the 5'-hydroxyl group to an azide group, and the coupling of the protected thymidine derivative with the protected amino acid derivative. The final step involves the removal of the protecting groups to yield AZT. The synthesis of AZT has been extensively studied and optimized, and several methods have been developed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
AZT has been extensively studied for its antiviral activity against HIV, and its mechanism of action has been well characterized. AZT has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. In addition, AZT has been investigated for its potential use in the prevention of mother-to-child transmission of HIV.
Eigenschaften
CAS-Nummer |
125780-95-2 |
|---|---|
Produktname |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
Molekularformel |
C16H24N6O5 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C16H24N6O5/c1-4-8(2)13(17)15(24)26-7-11-10(20-21-18)5-12(27-11)22-6-9(3)14(23)19-16(22)25/h6,8,10-13H,4-5,7,17H2,1-3H3,(H,19,23,25)/t8-,10-,11+,12+,13-/m0/s1 |
InChI-Schlüssel |
QUANSGVUESEHKX-FXAPSIEYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
Kanonische SMILES |
CCC(C)C(C(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])N |
Synonyme |
5'-isoleucyl 3'-azido-3'-deoxythymidine IAZT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)


![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)